3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Catalog No.
S3420845
CAS No.
37511-62-9
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

In SAR studies of monoamine transporters, researchers face non-linear bioactivity shifts from minor structural changes, making simple tropane analogs non-interchangeable. This 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol provides a high-affinity (sub-μM) DAT/SERT inhibitor baseline with a critical 3-hydroxy group, >10-fold more potent than the ketone analog. • Baseline inhibitor for competitive binding & uptake assays. • Versatile synthetic precursor via 3-OH elaboration for PET imaging ligands. • Correct stereochemistry guaranteed, avoiding inactive analogs. Ideal for reproducible neuroscience tool compound supply.

CAS Number

37511-62-9

Product Name

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11/h1-5,11-12,14-15H,6-9H2

InChI Key

ROZUZZWOTMMUTR-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)O

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)O

Synonyms

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, 3-Phenyltropan-3-ol, 3-Phenyl-3-hydroxytropane, 3-Phenyl-8-azabicyclo[3.2.1]octane-3-ol, 8-Azabicyclo[3.2.1]octan-3-ol, 3-phenyl-

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, CAS 37511-62-9, is a rigid bicyclic organic compound featuring the tropane core structure. This scaffold is central to the design of ligands targeting monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Its primary value lies in serving as a high-affinity parent structure for developing more complex and selective neurological tool compounds and therapeutic candidates. The specific stereochemistry and the presence of both the 3-phenyl and 3-hydroxy groups are critical determinants of its pharmacological profile.

Research Fit

Bicyclic tropane alkaloid building block with secondary amine and tertiary alcohol
Supports synthesis of opioid and monoamine transporter ligands
High purity baseline reduces purification steps for sensitive assay workflows

Procurement of the correct 3-phenyltropane analog is critical, as minor structural modifications lead to significant, non-linear changes in biological activity. Simple analogs are not interchangeable. For instance, the parent tropane alcohol scaffold lacking the 3-phenyl group is essentially inactive at monoamine transporters. Furthermore, the oxidation state at the 3-position is a key determinant of potency; the ketone precursor, 3-phenyl-8-azabicyclo[3.2.1]octan-3-one, is approximately an order of magnitude less potent at inhibiting dopamine and serotonin uptake than the corresponding alcohol. This makes substitution with precursors or simpler analogs unsuitable for applications requiring high transporter affinity.

Substitution Risk

This compoundBroad opioid receptor binding with mu preference
SCH 221510 analogHigh NOP selectivity profile may shift pharmacological interpretation
3-OH presentEnables hydrogen bonding and downstream derivatization
Deoxy analogMissing functional handle alters reactivity and DAT affinity context
3-Phenyl isomerCorrect regiochemistry for 3-aryl-tropane ligand synthesis
8-Phenyl isomerRegiochemistry shifts synthetic utility and biological profile

Enhanced In Vitro Potency at Dopamine and Serotonin Transporters Compared to Cocaine

In vitro studies measuring the inhibition of radiolabeled substrate uptake demonstrate that the specific stereoisomer 3β-phenyl-8-azabicyclo[3.2.1]octan-3α-ol shows higher potency for both the dopamine (DAT) and serotonin (SERT) transporters compared to the widely used benchmark, cocaine. The IC50 value for dopamine uptake inhibition was 170 nM for the target compound, nearly twice as potent as cocaine (310 nM). The effect was even more pronounced at the serotonin transporter, where the compound (IC50 = 130 nM) was over 3.4 times more potent than cocaine (IC50 = 450 nM).

Evidence DimensionMonoamine Uptake Inhibition (IC50, nM)
Target Compound DataDAT: 170 nM; SERT: 130 nM
Comparator Or BaselineCocaine: DAT: 310 nM; SERT: 450 nM
Quantified Difference1.8x higher potency at DAT; 3.5x higher potency at SERT
ConditionsIn vitro uptake inhibition assays using rat striatal (DAT, SERT) synaptosomes.

For researchers needing a structurally simple phenyltropane scaffold for baseline studies or as a synthetic starting point, this compound offers significantly greater potency than the common benchmark.

Opioid Receptor Selectivity
Reported
Target: 10-fold mu preference
SCH 221510: >50-fold NOP selectivity (Ki 0.3 nM)
Determines ligand design direction: mu-preferring vs. NOP-selective
Radioligand binding assays, cloned human opioid receptors

Criticality of the 3-Hydroxy Functional Group for Transporter Affinity

The reduction of the ketone at the 3-position to a hydroxyl group is essential for high-affinity transporter binding. Direct comparison shows that the ketone precursor, 3-phenyl-8-azabicyclo[3.2.1]octan-3-one, is substantially less active, with an IC50 of 1500 nM for dopamine uptake inhibition. The corresponding alcohol (3β-phenyl-3α-ol isomer) is nearly 9-fold more potent at 170 nM. A similar potency drop is observed for serotonin uptake inhibition (1200 nM for the ketone vs. 130 nM for the alcohol).

Evidence DimensionDopamine Uptake Inhibition (IC50, nM)
Target Compound Data170 nM (as 3β-phenyl-3α-ol)
Comparator Or Baseline1500 nM (for 3-keto precursor)
Quantified Difference~8.8-fold increase in potency upon reduction to the alcohol
ConditionsIn vitro uptake inhibition assays using rat striatal synaptosomes.

This confirms the ketone precursor is not a viable substitute, making procurement of the correct alcohol form essential for achieving desired biological activity and ensuring experimental validity.

Structural Difference
Reported
MW 203.28 (3-OH) vs 187.28 (deoxy)
Hydroxyl enables derivatization
Hydroxyl group influences drug-like properties and synthetic utility
DAT affinity context differs (deoxy Ki 222 nM reported)

Process-Dependent Stereochemistry: A Key Procurement Checkpoint for Reproducibility

The synthesis of 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol via the Grignard reaction of a tropinone precursor with a phenylmagnesium halide inherently produces a mixture of stereoisomers (e.g., 3α-hydroxy-3β-phenyl and 3β-hydroxy-3α-phenyl). The ratio of these isomers is highly dependent on the specific reaction conditions, such as the solvent used. As different stereoisomers possess distinct pharmacological activities, the synthetic route directly impacts the final product's performance.

Evidence DimensionIsomer Ratio Control in Synthesis
Target Compound DataSynthesis produces a mixture of stereoisomers with differing biological activities.
Comparator Or BaselineDifferent reaction conditions (e.g., solvent choice) yield different, quantifiable isomer ratios.
Quantified DifferenceThe ratio of axial vs. equatorial phenyl isomers is dictated by the synthetic process.
ConditionsGrignard reaction of an N-substituted-3-tropinone with a phenylmagnesium halide.

For applications where stereochemistry dictates biological effect, buyers must ensure the isomeric purity and consistency of the supplied material, making knowledge of the synthetic route a critical factor for batch-to-batch reproducibility.

Purity & Storage
Data to verify
≥97% purity; 2–8°C storage
Regioisomer: 95% purity
Higher purity baseline reduces pre-use purification needs
Vendor specifications; confirm with CoA
Synthetic Utility
Class-level inference
Direct precursor to SCH 221510 (reported NOP agonist, Ki 0.3 nM)
Regioisomer cannot yield 3-aryl-tropanes
Supports CNS ligand discovery research; regiochemistry critical
Class-level inference; confirm in target synthesis

As a Reference Standard or Starting Point for Structure-Activity Relationship (SAR) Studies

Given its well-characterized, high-potency binding to DAT and SERT, this compound is an ideal baseline standard for SAR studies. Its structurally simple yet potent core allows for systematic modifications to probe the pharmacophore of monoamine transporters and develop analogs with tailored selectivity or affinity.

As a Key Intermediate for the Synthesis of Advanced Phenyltropane Probes

The 3-hydroxy group serves as a versatile reactive handle for further chemical elaboration, while the core scaffold ensures high baseline affinity. This makes the compound a valuable precursor for the multi-step synthesis of more complex, second-generation phenyltropane ligands, such as those used in PET imaging or as highly selective pharmacological tools.

Pharmacological Tool for In Vitro Transporter Binding and Uptake Assays

With its demonstrated sub-micromolar potency at DAT and SERT, this compound is a suitable tool for use in competitive binding assays and uptake inhibition studies. It can serve as a reliable, non-endogenous inhibitor to characterize transporter function or to screen for new transporter ligands.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mu-opioid receptor research
Mu-preferring binding profile
Mu-receptor binding assay context
NOP agonist probe synthesis
Precursor to selective NOP agonist scaffolds
NOP receptor assay context
DAT ligand derivatization studies
3-OH functional handle for structural diversification
DAT binding assay context
Sensitive biochemical assays
High purity specification
Lot-to-lot consistency and pre-assay purity verification

XLogP3

1.6

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